1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one
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Overview
Description
1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one is a heterocyclic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core fused with a prop-2-en-1-one moiety. The presence of both pyrrole and pyrazole rings in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as acyl (bromo)acetylenes and pyrrole derivatives.
Introduction of the Prop-2-en-1-one Moiety: The prop-2-en-1-one group can be introduced through a condensation reaction with suitable aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
- 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrazole
Uniqueness
1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrole and pyrazole rings with a prop-2-en-1-one moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12-5-7-4-10-11(2)8(7)6-12/h3-4H,1,5-6H2,2H3 |
InChI Key |
BLPWTKNHVXNSEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN(C2)C(=O)C=C)C=N1 |
Origin of Product |
United States |
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